molecular formula C21H21NO3 B4729000 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid

2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B4729000
M. Wt: 335.4 g/mol
InChI Key: DYLOMYCPVCVWBG-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative intended for research and laboratory use only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Its core structure is analogous to known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . Inhibition of DHODH induces pyrimidine depletion, halting cell cycle progression and showing promise for targeting cancers such as acute myelogenous leukemia . Furthermore, the 2-phenylquinoline-4-carboxylic acid pharmacophore is recognized as a valuable cap group in the design of histone deacetylase (HDAC) inhibitors, another prominent class of investigational anticancer agents . The specific substitution pattern of the 4-butoxyphenyl group at the 2-position and the methyl group at the 3-position is designed to optimize binding interactions within enzyme active sites, potentially enhancing potency and improving drug-like properties such as aqueous solubility compared to earlier generation inhibitors . Researchers can employ this compound as a key intermediate in organic synthesis, accessible via routes such as the Pfitzinger reaction . It serves as a critical building block for probing structure-activity relationships (SAR) in inhibitor design and for evaluating mechanisms of action in cellular and biochemical assays. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-4-13-25-16-11-9-15(10-12-16)20-14(2)19(21(23)24)17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOMYCPVCVWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic nature of the quinoline ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research has indicated that quinoline derivatives, including those similar to 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid, exhibit significant antibacterial properties. A study synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, revealing that modifications at the second position of the quinoline ring enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that introducing specific substituents can improve binding affinity and potency .

CompoundActivity Against S. aureusActivity Against E. coliLogP Value
5aSignificantHigh2.26
5bModerateModerate2.32

Antimalarial Potential

The increasing resistance of Plasmodium falciparum to existing treatments has spurred research into new antimalarial compounds. Analogues of quinoline-4-carboxylic acids have shown promise in inhibiting the intra-erythrocytic stages of the malaria parasite. A study highlighted novel quinolone derivatives that were effective against resistant strains, indicating a potential pathway for developing new antimalarial therapies .

Case Studies

Study on Antibacterial Properties

In a comprehensive study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity using standard methods such as the MTT assay. Among these, compounds with higher lipophilicity (LogP values above 2) demonstrated superior antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimalarial Screening

Another significant investigation focused on the synthesis and screening of new quinolone derivatives against P. falciparum. The study reported several compounds with IC50 values in the low micromolar range, suggesting strong potential for further development as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Alkyl-Substituted Aryl Groups
  • 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS: sc-311655): Replacing the butoxy group with an ethylphenyl substituent reduces steric bulk and lipophilicity. This analog may exhibit altered pharmacokinetic properties, such as reduced half-life due to faster metabolic clearance .
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid: The methylphenyl variant lacks the oxygen atom in the butoxy group, decreasing polarity. Crystallographic studies confirm planar quinoline and phenyl rings, facilitating π-π stacking interactions in target binding .
Halogen-Substituted Aryl Groups
  • However, increased molecular weight (MW: 376.6 g/mol) may reduce solubility .
  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS: 477867-89-3): The sulfanyl group introduces a sulfur atom, which can participate in hydrophobic interactions or coordinate metal ions. The methoxy group further modulates electronic properties .
Butyl vs. Butoxy Substituents
  • 2-(4-Butylphenyl)quinoline-4-carboxylic acid (CAS: 183670-22-6): Replacing the butoxy oxygen with a butyl chain eliminates hydrogen-bonding capability, emphasizing hydrophobic interactions. This analog has a molecular weight of 305.37 g/mol, slightly lower than the butoxy variant (335.4 g/mol) .

Modifications to the Quinoline Core

Methyl Group Position
  • The butoxy group at position 3 alters spatial orientation compared to position 4 in the target compound .
Carboxylic Acid Derivatives
  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Esterification of the carboxylic acid group reduces polarity, improving cell membrane penetration. However, this modification may diminish target binding in hydrophilic environments .
Antibacterial Activity
  • 2-Phenyl-quinoline-4-carboxylic acid derivatives: Studies show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (e.g., halogens) correlates with enhanced activity .
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Exhibits broad-spectrum activity, synthesized via a BF₃·OEt₂-catalyzed Povarov reaction. Methoxy groups may enhance solubility and target engagement .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Butoxy and butyl groups enhance membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) improve antibacterial efficacy by stabilizing charge-transfer interactions.
  • Steric Factors: Substituents at position 3 (e.g., methyl) influence quinoline ring planarity, affecting binding to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of substituted anilines with β-keto esters to form quinoline intermediates (e.g., using diphenyl ether at elevated temperatures for cyclization) .
  • Step 2 : Functionalization of the quinoline core via alkylation or substitution to introduce the 4-butoxyphenyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like N-oxides or over-oxidation .
  • Step 3 : Hydrolysis of ester intermediates (e.g., using 10% NaOH in methanol) to yield the carboxylic acid moiety .
  • Characterization : Confirm purity via HPLC (>90% purity, as per similar quinoline derivatives) and structural identity using NMR and X-ray crystallography (if single crystals are obtainable) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic charge buildup should be mitigated by grounding equipment .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere). Store at 2–8°C in a dark, well-ventilated area to prevent degradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., butoxyphenyl methyl protons at δ 0.9–1.5 ppm, aromatic protons in quinoline core at δ 7.0–8.5 ppm) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical MW: 321.38 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Root Cause Analysis : Use LC-MS to identify byproducts. For example, oxidation at the quinoline nitrogen may form N-oxides if reaction conditions (e.g., oxidizing agents, temperature) are suboptimal .
  • Mitigation : Adjust reaction parameters (e.g., replace harsh oxidizers with milder agents like H₂O₂ in acetic acid). Monitor reaction progress via TLC or in-situ IR .
  • Case Study : In similar quinolines, substituting diphenyl ether with DMF reduced side reactions during cyclization by 30% .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) via derivatization while retaining the core scaffold. For example, ester prodrugs of the carboxylic acid moiety improved solubility in a related biphenyl compound by 5-fold .

Q. How does the 4-butoxyphenyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity. The butoxy group’s hydrophobicity may enhance interactions with hydrophobic pockets in target proteins .
  • Experimental Validation : Conduct competitive binding assays (e.g., fluorescence polarization) with truncated analogs (e.g., replacing butoxy with methoxy) to quantify substituent effects on IC₅₀ values .

Q. What are the ecological and toxicity profiles of this compound, and how should waste be managed?

  • Methodological Answer :

  • Ecotoxicity : No data available, but structurally similar quinolines show low biodegradability. Assume persistence and avoid environmental release .
  • Waste Disposal : Treat as hazardous waste. Incinerate in a licensed facility with scrubbing systems to capture acidic gases (from carboxylic acid combustion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
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